

Understanding the different crystalline forms of Nilotinib hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nilotinib hydrochloride dihydrate

Cat. No.: B12762665

[Get Quote](#)

An In-depth Technical Guide to the Crystalline Forms of Nilotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

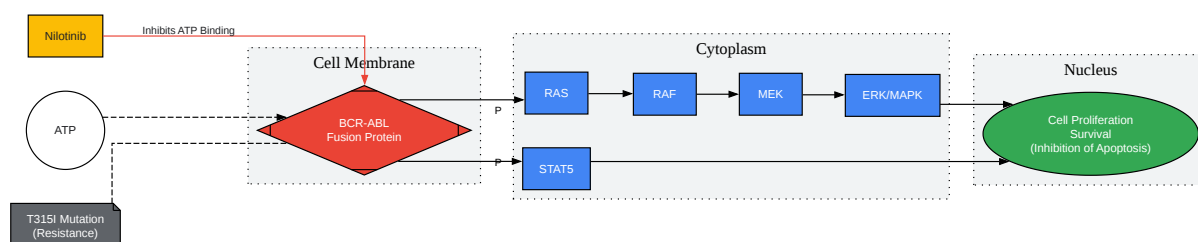
Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used primarily for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).^{[1][2]} As a second-generation inhibitor, it is effective in many patients who have developed resistance to imatinib.^{[3][4][5]} The active pharmaceutical ingredient (API) is administered as Nilotinib hydrochloride. The solid-state properties of an API, including its crystalline form, are critical to its stability, solubility, and bioavailability, thereby influencing its therapeutic efficacy and manufacturability. Nilotinib hydrochloride is known to exist in multiple crystalline forms, including hydrates, solvates, and anhydrous polymorphs.^{[6][7][8][9]} Understanding the physicochemical characteristics of these different forms is paramount for drug development, formulation, and regulatory approval.

This guide provides a comprehensive overview of the known crystalline forms of Nilotinib hydrochloride, detailing their characterization data and the experimental protocols used to identify them.

Mechanism of Action

Chronic Myeloid Leukemia is characterized by a specific chromosomal abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. [2] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[2]

Nilotinib targets the ATP-binding site of the BCR-ABL kinase, stabilizing the inactive conformation of the protein and blocking its catalytic activity.[1][2][10][11] This inhibition halts the downstream signaling pathways responsible for leukemic cell growth, leading to apoptosis in the cancer cells.[2] Nilotinib is also active against a majority of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[3][5][12]



[Click to download full resolution via product page](#)

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.

Known Crystalline Forms of Nilotinib Hydrochloride

Numerous crystalline forms of Nilotinib hydrochloride have been identified and characterized. The most well-documented forms are designated as Form A and Form B, but many others have been described in patent literature.[7][8]

Form A

Form A is a dihydrate of Nilotinib hydrochloride.[8]

Form B

Form B is a monohydrate and is the crystalline form used in the marketed product, Tasigna®.[6]
[8] It is considered to be the most stable polymorphic form and exhibits the least hygroscopic behavior among Forms A, B, and C.[8]

Other Polymorphic Forms and Solvates

A multitude of other crystalline forms have been reported, often designated with a "T" prefix (e.g., T1-T19) or other identifiers.[7][13][14][15] These forms are often solvates resulting from crystallization in different organic solvents.

Data Summary Tables

Table 1: X-Ray Powder Diffraction (XRPD) Data for Selected Crystalline Forms

Form Designation	Characteristic Peaks ($2\theta \pm 0.2^\circ$)	Reference(s)
Form A	8.5, 11.0, 11.5, 18.8, 19.2, 20.8, 22.1, 26.0	[7]
Form H1	8.6, 11.4, 13.2, 14.3, 15.5, 17.3, 19.2, 25.3	[7]
Form T2	7.1, 8.7, 11.5, 14.0, 15.3, 16.6, 17.4, 19.4, 25.5	[7]
Form T3	7.0, 8.5, 11.4, 12.1, 14.2, 17.2, 19.2, 22.1, 23.2, 25.2	[7]
Form T5	7.1, 14.0, 18.4, 20.8, 21.5, 22.5, 24.8, 25.4, 27.3	[15]
Form T13	8.2, 12.8, 15.7, 16.5, 21.7, 23.9	[7][15]
Form T17	5.7, 9.8, 15.0, 15.8, 17.3	[14]
Form T18	5.5, 7.2, 8.7, 9.6, 10.9	[14]
Form T19	5.5, 7.2, 9.2, 9.6, 10.9	[14]

| Form X (Dihydrochloride Hydrate) | 5.6, 9.9, 19.7, 20.1, 21.5, 22.6, 24.9, 25.6 |[16] |

Table 2: Thermal Analysis Data for Selected Crystalline Forms

Form Designation	Technique	Observed Events	Reference(s)
Form L	DSC	Three endothermic peaks at approx. 89.5°C, 204.3°C, and 225°C.	[6]
Form L	TGA	Weight loss of approximately 2.3%.	[6]
Nilotinib Free Base Form A	DSC	Endothermic peak at 235°C (melting).	[17][18]

| Amorphous to Crystalline | DSC | Exothermic peak around 150°C (crystallization). |[17][18] |

Experimental Protocols

The characterization of Nilotinib hydrochloride polymorphs relies on standard solid-state analytical techniques.

X-Ray Powder Diffraction (XRPD)

- Purpose: To identify the crystalline structure of a solid material by analyzing its unique diffraction pattern.
- General Methodology: A sample is placed on a holder and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the specific crystalline form. For example, a PANalytical X'Pert pro diffractometer may be used with the sample rotated at 30 rpm at a voltage of 40 KV and a current of 35 mA.[7][9]

Differential Scanning Calorimetry (DSC)

- Purpose: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal events like melting,

crystallization, and solid-solid transitions.

- **General Methodology:** A small amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is recorded against temperature to generate a thermogram showing endothermic (heat absorbing) or exothermic (heat releasing) events.

Thermogravimetric Analysis (TGA)

- **Purpose:** To measure the change in mass of a sample as a function of temperature. TGA is used to quantify the amount of volatile components like water (in hydrates) or solvents (in solvates).
- **General Methodology:** A sample is placed in a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored. A weight loss at a specific temperature range indicates the release of bound water or solvent.

Protocols for Preparation of Specific Crystalline Forms

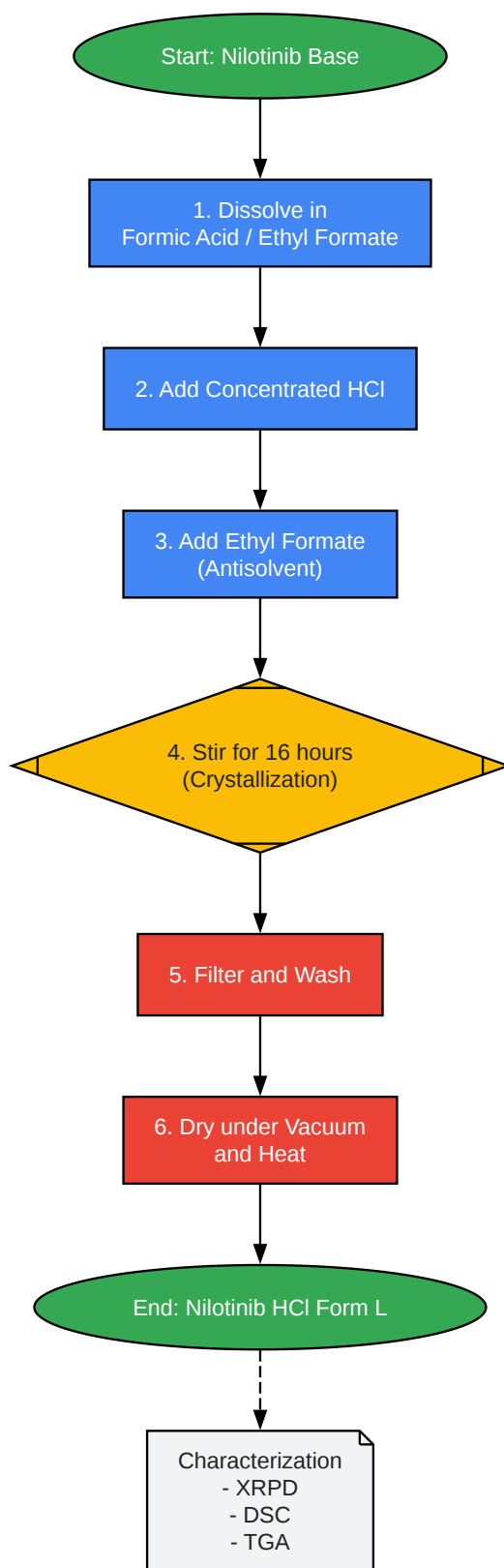
The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and concentration.

Preparation of Nilotinib HCl Monohydrate^[9]

- Take 75 g of Nilotinib base and 1820 mL of methanol into a round-bottom flask.
- Add 14 g of concentrated HCl dissolved in methanol to the mixture.
- Stir the reaction mass for 30 minutes at 50-55°C.
- Cool the mixture to 0-5°C and maintain for 3 hours.
- Filter the resulting solid under vacuum and wash the cake with 25 mL of chilled isopropyl alcohol.
- Dry the product at 30-35°C under high vacuum for 1 hour to obtain the Nilotinib HCl Monohydrate.

Preparation of Nilotinib HCl Form L^[6]

- Dissolve 20 g of Nilotinib in a mixture of 40 mL of formic acid and 60 mL of ethyl formate at 23-27°C.
- Add 3.24 mL of concentrated hydrochloric acid to the solution and stir for 5 minutes.
- Add 340 mL of ethyl formate to the reaction mass.
- Stir for 16 hours at 23-27°C to allow for crystallization.
- Filter the solid, wash with ethyl formate, and suck dry.
- Dry the material at room temperature under vacuum for 6 hours, followed by drying at 120°C in a hot air oven for 13 hours to yield Form L.



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of Nilotinib HCl Form L.

Conclusion

Nilotinib hydrochloride exists in a rich polymorphic landscape. The choice of the crystalline form is a critical decision in the pharmaceutical development process. Form B, a stable monohydrate, is utilized in the commercial product, highlighting the importance of physicochemical stability in formulation.[8] The extensive patent literature describing numerous other forms indicates ongoing research to find forms with potentially improved properties, such as enhanced solubility or different handling characteristics.[7][15][19] A thorough understanding and rigorous control of the solid-state form of Nilotinib hydrochloride are essential to ensure consistent product quality and therapeutic performance. Researchers and drug developers must employ a suite of analytical techniques to fully characterize and control the polymorphism of this important anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020095187A1 - Crystalline form of nilotinib hydrochloride, process for its preparation and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 7. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. qingmupharm.com [qingmupharm.com]
- 11. tapi.com [tapi.com]
- 12. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. NILOTINIB SALTS AND CRYSTALLINE FORMS THEREOF - Patent 2571863 [data.epo.org]
- 15. US8227477B2 - Nilotinib HCl crystalline forms - Google Patents [patents.google.com]
- 16. US10301282B2 - Polymorphic form X of nilotinib dihydrochloride hydrate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Understanding the different crystalline forms of Nilotinib hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12762665#understanding-the-different-crystalline-forms-of-nilotinib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com